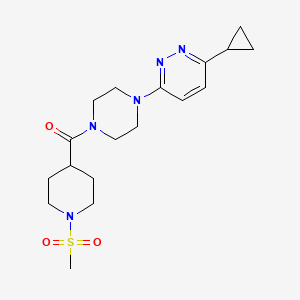

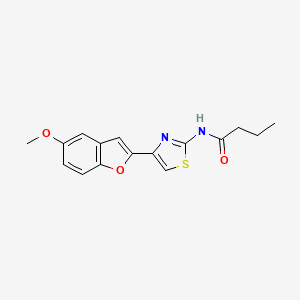

![molecular formula C19H14F2N2O6S B3003408 5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2,5-difluorophenyl)furan-2-carboxamide CAS No. 1170916-96-7](/img/structure/B3003408.png)

5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2,5-difluorophenyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of furan-2-carboxamide derivatives has been explored in various studies. In one such study, N-(4-bromophenyl)furan-2-carboxamide was synthesized through the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94% . This compound was further modified using Suzuki-Miyaura cross-coupling reactions to produce a range of analogues with moderate to good yields . Another approach involved the synthesis of N,N'-bis(furan-2-ylmethyl)benzene-1,2-dicarboxamide ligand-based metal complexes using conventional and microwave irradiation methods, which were characterized by various spectroscopic techniques . Additionally, the synthesis of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes was reported, with characterization including single crystal X-ray diffraction . A regioselective monoamidation method for furan-2,5-dicarboxylic acid was also presented, yielding monoamides with very good yields .

Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives has been elucidated using various spectroscopic methods. For instance, the metal complexes of N,N'-bis(furan-2-ylmethyl)benzene-1,2-dicarboxamide were characterized by NMR, infrared, UV-vis, and mass spectral studies, which supported the proposed bidentate ligand behavior . The molecular structure of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was determined by single crystal X-ray diffraction, revealing its crystallization in the monoclinic system . Density functional theory (DFT) computations were also employed to optimize the structures of the metal complexes and calculate molecular orbitals .

Chemical Reactions Analysis

The furan-2-carboxamide derivatives have been investigated for their reactivity in various chemical reactions. The synthesized N-(4-bromophenyl)furan-2-carboxamide analogues were tested for their in vitro anti-bacterial activities against drug-resistant bacteria, showing significant effectiveness . The metal complexes of N,N'-bis(furan-2-ylmethyl)benzene-1,2-dicarboxamide were evaluated for their antimicrobial and antioxidant activities, with the chelation process enhancing their biological behavior . The thermal decomposition of the metal complexes of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was studied using thermogravimetry, and their anticancer and antioxidant activities were assessed .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives have been characterized in detail. The electrical conductivity of the metal complexes of N,N'-bis(furan-2-ylmethyl)benzene-1,2-dicarboxamide was studied as a function of temperature, indicating their semiconducting nature . The antimicrobial and antioxidant activities of these complexes were found to be superior to the ligand alone . The thermal stability of the metal complexes of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was investigated, providing insights into their decomposition patterns .

Propriétés

IUPAC Name |

5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-(2,5-difluorophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O6S/c20-12-2-3-13(21)14(8-12)23-19(24)16-5-6-18(29-16)30(25,26)22-9-11-1-4-15-17(7-11)28-10-27-15/h1-8,22H,9-10H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYHKYCATHYYBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(O3)C(=O)NC4=C(C=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

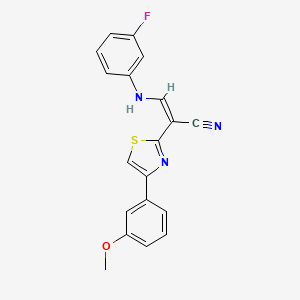

![2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethanesulfonamide](/img/structure/B3003326.png)

![1-[3-(Chloromethyl)benzoyl]piperidine](/img/structure/B3003329.png)

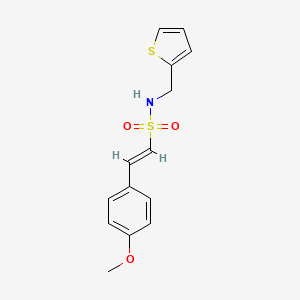

![5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione](/img/structure/B3003333.png)

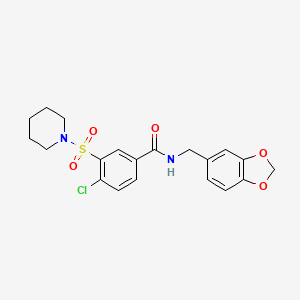

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B3003338.png)

![N-(1-cyanocycloheptyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide](/img/structure/B3003340.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B3003345.png)

![N-(3,5-dimethoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]propanamide](/img/structure/B3003348.png)